- D-Lactate dehydrogenase: substrate specificity and use as a catalyst in the synthesis of homochiral 2-hydroxy acids, Applied Biochemistry and Biotechnology, 1989, 22(2), 169-79

Cas no 89919-57-3 ((R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid)

(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid Proprietà chimiche e fisiche

Nomi e identificatori

-

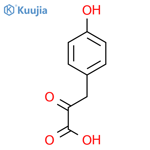

- (R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid

- (2R)-2-(4-HYDROXYPHENOXY)PROPANOIC ACID

- Benzenepropanoic acid, a,4-dihydroxy-, (aR)-

- (R)-3-(4-Hydroxyphenyl)lactate

- 3-(4'-Hydroxyphenyl)-2-hydroxypropanoic acid

- 3-(4-hydroxyphenyl)-lactic acid

- 3-(p-hydroxyphenyl)-D,L-lactic acid

- Benzenepropanoic acid,a,4-dihydroxy-,(aR)

- D-p-Hydroxyphenyllactic acid

- UNII-A3VOM7SS3C

- (R)-beta-(p-Hydroxyphenyl)lactic acid

- (αR)-α,4-Dihydroxybenzenepropanoic acid (ACI)

- Benzenepropanoic acid, α,4-dihydroxy-, (R)- (ZCI)

- (-)-3-(4-Hydroxyphenyl)lactic acid

- (-)-β-(4-Hydroxyphenyl)lactic acid

- (2R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid

- (R)-2-Hydroxy-3-(4-hydroxyphenyl)propionic acid

- (R)-3-(4-Hydroxyphenyl)lactic acid

- (R)-3-(p-Hydroxyphenyl)lactic acid

- (R)-β-(4-Hydroxyphenyl)lactic acid

- (R)-β-(p-Hydroxyphenyl)lactic acid

- Q27098335

- P-HYDROXYPHENYL LACTIC ACID, (-)-

- BENZENEPROPANOIC ACID, .ALPHA.,4-DIHYDROXY-, (.ALPHA.R)-

- JVGVDSSUAVXRDY-MRVPVSSYSA-N

- CS-0119804

- SCHEMBL289562

- P-HYDROXYPHENYL LACTIC ACID, (R)-

- 89919-57-3

- CHEBI:16003

- AKOS006291517

- P-HYDROXYPHENYL LACTIC ACID, D-

- (R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoicacid

- Benzenepropanoic acid, alpha,4-dihydroxy-, (alphaR)-

- C03964

- 3-(4'-hydroxyphenyl)-(2r)-lactic acid

- E81445

- (-)-.BETA.-(4-HYDROXYPHENYL)LACTIC ACID

- A3VOM7SS3C

- (R)-3-(4-Hydroxyphenyl)-2-hydroxypropionic acid

-

- MDL: MFCD08685916

- Inchi: 1S/C9H10O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13)/t8-/m1/s1

- Chiave InChI: JVGVDSSUAVXRDY-MRVPVSSYSA-N

- Sorrisi: C(C1C=CC(O)=CC=1)[C@@H](O)C(=O)O

Proprietà calcolate

- Massa esatta: 182.05800

- Massa monoisotopica: 182.05790880g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 3

- Conta accettatore di obbligazioni idrogeno: 4

- Conta atomi pesanti: 13

- Conta legami ruotabili: 3

- Complessità: 173

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 1

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 77.8Ų

- XLogP3: 0.3

Proprietà sperimentali

- Densità: 1.404±0.06 g/cm3 (20 ºC 760 Torr),

- Solubilità: Solubile (100 g/l) (25°C),

- PSA: 77.76000

- LogP: 0.38020

(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid Informazioni sulla sicurezza

(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid Dati doganali

- CODICE SA:2918290000

- Dati doganali:

Codice doganale cinese:

2918290000Panoramica:

2918290000 Altri acidi carbossilici e anidridi contenenti gruppi fenolici ma non altri gruppi ossigeni\alogenuri acilici\perossidi e perossiacidi e loro derivati. Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita). IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Condizioni regolamentari:

A. Modulo di sdoganamento per le merci in entrata

B. Modulo di sdoganamento per le merci in uscitaCategoria ispezione e quarantena:

R. Vigilanza sanitaria e ispezione degli alimenti importati

S. Vigilanza sanitaria e ispezione degli alimenti esportatiRiassunto:

SA: 2918290000 altri acidi carbossilici con funzione fenolica ma senza altra funzione di ossigeno, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati Tasso di sconto fiscale: 9,0% Condizioni di supervisione: AB (certificato di ispezione per le merci verso l'interno, certificato di ispezione per le merci verso l'esterno) IVA: 17,0% Tariffa MFN: 6,5% Tariffa generale: 30,0%

(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Advanced ChemBlocks | O32356-1G |

(R)-3-(4-Hydroxyphenyl)lactic acid |

89919-57-3 | 95% | 1G |

$810 | 2023-09-15 | |

| Key Organics Ltd | CS-2497-0.5G |

(R)-3-(4-hydroxyphenyl)lactic acid |

89919-57-3 | >95% | 0.5g |

£632.00 | 2025-02-08 | |

| Aaron | AR006OZZ-100mg |

Benzenepropanoic acid, a,4-dihydroxy-, (aR)- |

89919-57-3 | 98% | 100mg |

$225.00 | 2025-02-12 | |

| Key Organics Ltd | CS-2497-0.25g |

(R)-3-(4-hydroxyphenyl)lactic acid |

89919-57-3 | >95% | 0.25g |

£389.00 | 2025-02-08 | |

| 1PlusChem | 1P006ORN-1g |

Benzenepropanoic acid, a,4-dihydroxy-, (aR)- |

89919-57-3 | 97% | 1g |

$1193.00 | 2024-04-20 | |

| Aaron | AR006OZZ-250mg |

Benzenepropanoic acid, a,4-dihydroxy-, (aR)- |

89919-57-3 | 98% | 250mg |

$426.00 | 2025-02-12 | |

| 1PlusChem | 1P006ORN-100mg |

Benzenepropanoic acid, a,4-dihydroxy-, (aR)- |

89919-57-3 | 97% | 100mg |

$285.00 | 2024-04-20 | |

| Key Organics Ltd | CS-2497-250MG |

(R)-3-(4-hydroxyphenyl)lactic acid |

89919-57-3 | >95% | 0.25 g |

£388.00 | 2023-04-17 | |

| Key Organics Ltd | CS-2497-1G |

(R)-3-(4-hydroxyphenyl)lactic acid |

89919-57-3 | >95% | 1g |

£1117.00 | 2025-02-08 | |

| Aaron | AR006OZZ-1g |

Benzenepropanoic acid, a,4-dihydroxy-, (aR)- |

89919-57-3 | 98% | 1g |

$1149.00 | 2025-02-12 |

(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid Metodo di produzione

Metodo di produzione 1

Metodo di produzione 2

1.2 Reagents: Chlorobis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]borane Solvents: Hexane ; -20 °C; 6 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified

- Solid-Phase Combinatorial Synthesis of Aeruginosin Derivatives and Their Biological Evaluation, Journal of Combinatorial Chemistry, 2006, 8(4), 571-582

Metodo di produzione 3

- Synthesis and Characterization of Chiral Iridium Complexes Bearing Carbohydrate Functionalized Pyridincarboxamide Ligands and Their Application as Catalysts in the Asymmetric Transfer Hydrogenation of α-Ketoacids in Water, Organometallics, 2023, 42(2), 157-166

Metodo di produzione 4

- A family of single-isomer, dicationic cyclodextrin chiral selectors for capillary electrophoresis: Mono-6A-ammonium-6C-butylimidazolium-β-cyclodextrin chlorides, Electrophoresis, 2013, 34(6), 833-840

Metodo di produzione 5

- Type II estrogen binding site agonist: Synthesis and biological evaluation of the enantiomers of methyl-para-hydroxyphenyllactate (MeHPLA), Chirality, 2003, 15(8), 674-679

Metodo di produzione 6

1.2 Reagents: Chlorobis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]borane Solvents: Tetrahydrofuran ; 30 min, -40 °C; 12 h, -40 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3

- Latifolicinin A from a Fermented Soymilk Product and the Structure-Activity Relationship of Synthetic Analogues as Inhibitors of Breast Cancer Cell Growth, Journal of Agricultural and Food Chemistry, 2015, 63(44), 9715-9721

Metodo di produzione 7

- Dicationic AC regioisomer cyclodextrins: mono-6A-ammonium-6C-alkylimidazolium-β-cyclodextrin chlorides as chiral selectors for enantioseparation, RSC Advances, 2012, 2(33), 12652-12656

Metodo di produzione 8

- Enantioselective oxidation of 2-hydroxy carboxylic acids by glycolate oxidase and catalase coexpressed in methylotrophic Pichia pastoris, Biotechnology Progress, 2010, 26(3), 607-615

Metodo di produzione 9

1.2 Reagents: Sodium hydroxide Solvents: Water

1.3 Reagents: Hydrochloric acid Solvents: Water

- First total syntheses of aeruginosin 298-A and aeruginosin 298-B, based on a stereocontrolled route to the new amino acid 6-hydroxyoctahydroindole-2-carboxylic acid, Chemistry - A European Journal, 2001, 7(16), 3446-3460

Metodo di produzione 10

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1

- Biocontrolled formal inversion or retention of L-α-amino acids to enantiopure (R)- or (S)-hydroxy acids, Chemistry - A European Journal, 2014, 20(35), 11225-11228

Metodo di produzione 11

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1

- A synthetic biology approach for the transformation of L-α-amino acids to the corresponding enantiopure (R)- or (S)-α-hydroxy acids, Chemical Communications (Cambridge, 2015, 51(14), 2828-2831

(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid Raw materials

- L-Tyrosine

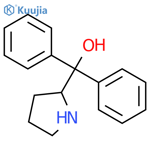

- (S)-Diphenyl(pyrrolidin-2-yl)methanol

- 4-Hydroxyphenylpyruvic acid

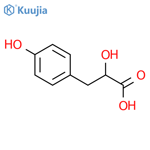

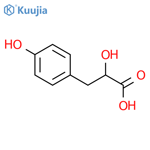

- 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid

- (R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid

(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid Preparation Products

(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid Letteratura correlata

-

Roberto G. S. Berlinck,Darlon I. Bernardi,Taicia Fill,Alessandra A. G. Fernandes,Igor D. Jurberg Nat. Prod. Rep. 2021 38 586

89919-57-3 ((R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid) Prodotti correlati

- 28030-15-1(2-Hydroxy-3-(4-methoxyphenyl)propanoic acid)

- 23028-17-3(3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid)

- 76822-21-4(Danshensu)

- 306-23-0(2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid)

- 885949-81-5(1-{4-(2-Bromo-5-methoxybenzyl)oxy-3-fluorophenyl}-1-ethanone)

- 39909-74-5(1,3-Dimethyl-5-(sulfinylamino)benzene)

- 28524-58-5([1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile, 5-amino-)

- 2187469-39-0(1-(6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one)

- 2228255-04-5((3-bromo-2,4-difluorophenyl)methylhydrazine)

- 126257-22-5(1-(9-anthracenylmethyl)piperazine)